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Compound of Interest |

Compound Name: Cyclohexyl(phenyl)methanol
CAS No.: 945-49-3
Cat. No.: B1583271

Get Quote

Cyclohexyl(phenyl)methanol, a secondary alcohol containing both saturated aliphatic and
aromatic moieties, presents a compelling subject for vibrational spectroscopy. Its structural
characterization is fundamental in various fields, from synthetic chemistry to pharmaceutical
development, where it may serve as a key intermediate or final product. Infrared (IR)
spectroscopy is an indispensable analytical technique for this purpose, providing a rapid, non-
destructive, and highly specific molecular fingerprint. This guide provides an in-depth analysis
of the IR spectrum of cyclohexyl(phenyl)methanol, grounded in first principles of molecular
vibrations and supported by field-proven experimental protocols. The objective is to move
beyond simple peak identification to a deeper understanding of how the spectrum reflects the
molecule's precise architecture and intermolecular interactions.

The Vibrational Signature: A Triumvirate of
Functional Groups

The infrared spectrum of cyclohexyl(phenyl)methanol is dominated by the characteristic
absorptions of its three primary structural components: the hydroxyl group, the phenyl group,
and the cyclohexyl group. Each functional group possesses unique vibrational modes
(stretching and bending) that absorb infrared radiation at specific, predictable frequencies. The
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interplay of these absorptions provides a comprehensive and definitive identification of the
molecule.

The Hydroxyl (-OH) Group: The Hallmark of an Alcohol

The hydroxyl group provides the most prominent and easily identifiable features in the
spectrum.

o O-H Stretching Vibration: The most characteristic absorption for an alcohol is the O-H
stretch. In a condensed phase sample (such as a KBr pellet or a neat liquid film),
intermolecular hydrogen bonding causes this peak to appear as a very strong and notably
broad band in the 3500-3200 cm~1 region.[1][2] The significant broadness is a direct
consequence of the sample's population of molecules existing in a variety of hydrogen-
bonded states (dimers, trimers, polymers), each with a slightly different vibrational frequency.
[3] An unassociated, or "free," hydroxyl group, observable in a very dilute solution with a non-
polar solvent, would present a sharper, weaker peak near 3600 cm~1.[4] The presence of the
broad, intense band is therefore not just an identification of the -OH group but also a
confirmation of its engagement in hydrogen bonding.

e C-O Stretching Vibration: The stretching of the carbon-oxygen single bond provides another
key diagnostic peak. For a secondary alcohol like cyclohexyl(phenyl)methanol, this
vibration results in a strong absorption band in the 1260-1050 cm~1 range.[1][2] Its exact
position can be influenced by coupling with other vibrations, but its presence in this region,
combined with the O-H stretch, is conclusive evidence for the alcohol functionality.

The Phenyl (CeHs-) Group: Aromatic Characteristics

The phenyl group contributes a series of sharp, well-defined peaks that are characteristic of an
aromatic system.

e Aromatic C-H Stretching: The stretching vibrations of the sp2-hybridized carbon-hydrogen
bonds on the benzene ring consistently appear at wavenumbers just above 3000 cm1,
typically in the 3100-3000 cm~! range.[5] These peaks are usually of medium to weak
intensity and can sometimes appear as small shoulders on the more intense aliphatic C-H
stretching bands.
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e Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the
aromatic ring gives rise to a characteristic pattern of two to four medium-to-strong bands in
the 1600-1450 cm~1 region.[6] These peaks are a reliable indicator of an aromatic ring's
presence.

e C-H Out-of-Plane Bending ("OOP"): In the fingerprint region, strong absorptions resulting
from the out-of-plane bending of the aromatic C-H bonds are highly diagnostic of the
substitution pattern on the benzene ring.[7] For a monosubstituted ring, as in
cyclohexyl(phenyl)methanol, two strong bands are typically observed: one between 770-
730 cm~* and another between 710-690 cm™1.

The Cyclohexyl (CeH11-) Group: Aliphatic Signhatures

The saturated cyclohexyl ring is identified by its characteristic aliphatic C-H vibrations.

 Aliphatic C-H Stretching: The stretching vibrations of the sp3-hybridized carbon-hydrogen
bonds in the cyclohexyl ring result in strong, sharp absorptions just below 3000 cm™1,
typically in the 2960-2850 cm~1 range.[8] The presence of multiple CH2z groups in the ring
often leads to distinct symmetric and asymmetric stretching bands, making this region quite
intense.

e CH2 Bending (Scissoring): The scissoring vibration of the methylene (CHz) groups in the
cyclohexyl ring gives rise to a characteristic absorption of medium intensity around 1480-
1440 cm~1[9]

Visualizing the Key Vibrational Modes

The following diagram illustrates the relationship between the molecular structure of
cyclohexyl(phenyl)methanol and its principal infrared absorption regions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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